2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline

CAS No.: 293737-74-3

Cat. No.: VC2420199

Molecular Formula: C15H14N2O

Molecular Weight: 238.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 293737-74-3 |

|---|---|

| Molecular Formula | C15H14N2O |

| Molecular Weight | 238.28 g/mol |

| IUPAC Name | 2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline |

| Standard InChI | InChI=1S/C15H14N2O/c1-9-3-6-14-13(7-9)17-15(18-14)11-5-4-10(2)12(16)8-11/h3-8H,16H2,1-2H3 |

| Standard InChI Key | ADAAURXAJSQCKI-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)N |

| Canonical SMILES | CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)N |

Introduction

Chemical Identity and Structure

Basic Identification Parameters

2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline is characterized by several key identifiers that establish its unique chemical identity. The compound possesses a distinctive molecular structure defined by its benzoxazole core with strategic methyl substitutions and an aniline component. The following table summarizes the essential identification parameters for this compound :

| Parameter | Information |

|---|---|

| CAS Number | 293737-74-3 |

| Molecular Formula | C15H14N2O |

| Molecular Weight | 238.28 g/mol |

| IUPAC Name | 2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline |

| PubChem Compound ID | 721050 |

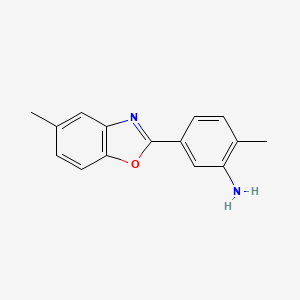

Structural Representation

The molecular structure of 2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline consists of a benzoxazole ring system attached to an aniline-derived moiety. The benzoxazole component features a methyl group at position 5, while the aniline component carries a methyl group at position 2. This arrangement creates a molecule with specific spatial configuration and electronic distribution that influences its chemical reactivity and potential biological interactions.

The compound can be represented through various chemical notations that encode its structural information:

| Structural Notation | String |

|---|---|

| InChI | InChI=1S/C15H14N2O/c1-9-3-6-14-13(7-9)17-15(18-14)11-5-4-10(2)12(16)8-11/h3-8H,16H2,1-2H3 |

| InChIKey | ADAAURXAJSQCKI-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)N |

Physicochemical Properties

Physical State and Appearance

Based on the structural characteristics of 2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline and general properties of similar benzoxazole derivatives, this compound is expected to exist as a crystalline solid at ambient temperature and pressure. The presence of aromatic rings and heteroatoms contributes to intermolecular forces that stabilize the solid-state structure.

Solubility Characteristics

The solubility profile of 2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline is influenced by its molecular structure, which contains both hydrophobic components (aromatic rings, methyl groups) and a hydrophilic amino group. Based on structural analysis, the following solubility characteristics can be anticipated:

| Solvent Type | Predicted Solubility |

|---|---|

| Water | Limited solubility due to predominant hydrophobic character |

| Polar Aprotic Solvents (DMSO, DMF) | Good solubility |

| Polar Protic Solvents (Methanol, Ethanol) | Moderate solubility |

| Non-polar Solvents (Hexane, Toluene) | Limited to moderate solubility |

| Halogenated Solvents (Dichloromethane, Chloroform) | Good solubility |

Stability and Reactivity

-

The primary amine group (-NH2) can participate in various reactions:

-

Nucleophilic substitution reactions

-

Acylation and alkylation processes

-

Diazonium salt formation under appropriate conditions

-

-

The benzoxazole ring may engage in:

-

Electrophilic aromatic substitution reactions, though with diminished reactivity compared to simple benzene

-

Coordination with metal ions through the nitrogen atom

-

-

The methyl groups could serve as sites for:

-

Oxidation reactions

-

Radical-mediated functionalization

-

Synthesis Methods

General Synthetic Approaches

The synthesis of 2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline would typically involve strategic formation of the benzoxazole ring system and its connection to the appropriately substituted aniline component. Several potential synthetic routes could be employed:

Condensation Pathway

A common approach involves the condensation reaction between 2-amino-4-methylphenol and a suitable carboxylic acid derivative bearing the required aniline moiety. This reaction typically proceeds through an intermediate amide formation followed by cyclodehydration to yield the benzoxazole ring system.

Cross-Coupling Methodology

Transition metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings) could enable the connection of pre-formed benzoxazole and aniline building blocks. This approach would require appropriate functionalization of the coupling partners, such as halides, boronates, or triflates.

Direct Cyclization

Starting with properly substituted o-aminophenols and ortho-substituted benzoic acids or aldehydes, cyclodehydration reactions mediated by acidic or dehydrating agents could generate the desired benzoxazole structure with the aniline component already in place.

Laboratory-Scale Synthesis Considerations

For research purposes, the synthesis of 2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline would require attention to several practical aspects:

-

Starting material selection based on commercial availability and cost

-

Optimization of reaction conditions (temperature, time, catalyst loading)

-

Purification strategies (recrystallization, column chromatography)

-

Analytical methods for structure confirmation (NMR, MS, IR)

-

Yield optimization through systematic parameter adjustment

| Potential Biological Activity | Structural Basis |

|---|---|

| Antimicrobial | Benzoxazole core can interact with microbial cellular targets |

| Anticancer | Aromatic rings may enable DNA intercalation or enzyme inhibition |

| Anti-inflammatory | Functional groups could modulate inflammatory pathways |

| Antioxidant | Conjugated system may participate in radical scavenging |

| Enzyme Inhibition | Specific structural motifs could bind to enzyme active sites |

Materials Science Applications

The structural characteristics of 2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline suggest potential applications in materials science:

-

Fluorescent properties - The conjugated system in benzoxazoles often exhibits fluorescence, making them valuable in sensor development and imaging applications

-

Coordination chemistry - The nitrogen atoms can serve as ligating sites for metal complexes

-

Photochemical properties - The aromatic system may respond to specific wavelengths of light, enabling photochemical applications

Synthetic Building Block

2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline could serve as a valuable intermediate in the synthesis of more complex molecules:

-

The primary amine group provides a handle for further functionalization

-

The aromatic systems allow for regioselective transformations

-

The methyl groups could undergo selective oxidation for additional derivatization

Structure-Activity Relationships

Key Structural Features

Understanding the structure-activity relationships of 2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline requires consideration of its key structural components:

-

Benzoxazole core - A heterocyclic system that can participate in hydrogen bonding and π-stacking interactions

-

Methyl substituents - Contribute to hydrophobicity and may influence binding to biological targets

-

Aniline moiety - Provides hydrogen bond donor capacity through the primary amine

Comparative Analysis

The specific positioning of functional groups in 2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline distinguishes it from related compounds. A comparative analysis with structurally similar benzoxazole derivatives would reveal how subtle structural variations impact chemical and biological properties:

| Structural Variation | Potential Impact on Properties |

|---|---|

| Position of methyl groups | Electronic distribution, steric effects |

| Position of amine group | Hydrogen bonding patterns, basicity |

| Substitution on benzoxazole ring | Electronic properties, lipophilicity |

| Additional functional groups | Solubility, reactivity, biological targeting |

Analytical Characterization

Spectroscopic Identification

The structural elucidation and purity assessment of 2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline would typically involve multiple spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR would reveal characteristic signals for aromatic protons, methyl groups, and amine protons

-

13C NMR would provide information about carbon environments, including quaternary carbons

-

-

Mass Spectrometry

-

The molecular ion peak would correspond to m/z 238.28

-

Fragmentation patterns would include characteristic losses from the benzoxazole and aniline moieties

-

-

Infrared Spectroscopy

-

Characteristic absorption bands for N-H stretching (primary amine)

-

C=N and C-O stretching vibrations from the benzoxazole ring

-

Aromatic C-H stretching and bending modes

-

Chromatographic Analysis

Chromatographic methods would be valuable for purity assessment and isolation:

-

High-Performance Liquid Chromatography (HPLC)

-

Reverse-phase conditions using C18 columns

-

UV detection at wavelengths corresponding to aromatic absorption

-

-

Thin-Layer Chromatography (TLC)

-

Silica gel stationary phase

-

Various mobile phase compositions depending on polarity requirements

-

Visualization under UV light and with appropriate staining reagents

-

Research and Development Considerations

Knowledge Gaps and Research Opportunities

Current research on 2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline appears limited, highlighting several opportunities for investigation:

-

Comprehensive physicochemical characterization

-

Development of efficient and scalable synthetic routes

-

Systematic evaluation of biological activities

-

Exploration of structure-property relationships

-

Investigation of potential applications in drug discovery and materials science

| Safety Aspect | Recommendation |

|---|---|

| Personal Protection | Use appropriate PPE including gloves, lab coat, and safety glasses |

| Exposure Control | Work in properly ventilated areas or fume hoods |

| Storage | Store in tightly closed containers in cool, dry conditions |

| Waste Management | Dispose according to local regulations for chemical waste |

| Emergency Response | Develop protocols for accidental exposure or spills |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume